molecular formula C21H28N2O5 B14945726 Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B14945726
M. Wt: 388.5 g/mol
InChI Key: PNQRHVXCDURUIT-UHFFFAOYSA-N
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Description

Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrrolidinyl group, which is further substituted with a methoxypiperidinyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-methoxypiperidine and 2,5-dioxopyrrolidine. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification, and final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to alcohols.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce hydroxypyrrolidine derivatives.

Scientific Research Applications

Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The methoxypiperidinyl group can bind to receptors or enzymes, modulating their activity. The benzoate ester moiety may facilitate cellular uptake and distribution, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
  • Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate

Uniqueness

Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypiperidinyl moiety, in particular, distinguishes it from other similar compounds, offering distinct advantages in terms of binding affinity and selectivity.

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H28N2O5/c1-3-4-13-28-21(26)15-5-7-16(8-6-15)23-19(24)14-18(20(23)25)22-11-9-17(27-2)10-12-22/h5-8,17-18H,3-4,9-14H2,1-2H3

InChI Key

PNQRHVXCDURUIT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)OC

Origin of Product

United States

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